3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chlorophenylhydrazine with piperidine and a suitable pyridazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a central nervous system agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazol-3-ones: These compounds share a similar triazole core but differ in their substitution patterns.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds have a similar triazole ring but are used primarily in materials science.
Uniqueness
3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a piperidinyl group makes it a versatile compound for various applications .
Properties
CAS No. |
596824-26-9 |
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Molecular Formula |
C16H16ClN5 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16ClN5/c17-13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2 |
InChI Key |
GHUHQGFLHPNXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)Cl)C=C2 |
Origin of Product |
United States |
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